Pixantrone maleate (CAS 144675-97-8), also known as BBR 2778, is a highly purified aza-anthracenedione salt designed to overcome the dose-limiting toxicities of traditional anthracyclines[1]. Structurally related to mitoxantrone, it is uniquely engineered without the 5,8-dihydroxy substitution pattern, fundamentally altering its redox behavior and cardiotoxic profile [2]. For procurement specialists and formulation scientists, the dimaleate salt form offers critical advantages in aqueous solubility and stability compared to the free base, making it the preferred precursor for intravenous solutions and advanced liposomal delivery systems [1].
Substituting pixantrone maleate with standard mitoxantrone or doxorubicin introduces unacceptable variables in cumulative toxicity models, as these older agents generate high levels of reactive oxygen species (ROS) and irreversible degenerative cardiomyopathy [1]. Furthermore, attempting to utilize pixantrone free base instead of the maleate salt severely compromises formulation workflows; the free base exhibits poor aqueous solubility and requires complex solvent systems, whereas the dimaleate salt is non-hygroscopic, lacks polymorphism, and readily dissolves in standard aqueous buffers for consistent dosing and liposomal encapsulation efficiency [2].
Unlike mitoxantrone, pixantrone lacks the 5,8-dihydroxy substitution pattern. Ex vivo human myocardial strip assays demonstrate that pixantrone does not form superoxide anions or hydrogen peroxide via redox activation . Furthermore, while mitoxantrone synergizes with doxorubicin to increase ROS production, pixantrone competitively inhibits doxorubicin reduction, preventing the formation of cardiotoxic alcohol metabolites .
| Evidence Dimension | Superoxide (O2•−) and H2O2 generation in myocardial tissue |
| Target Compound Data | Pixantrone: No detectable O2•− or H2O2 formation; competitive inhibition of DOX reduction |
| Comparator Or Baseline | Mitoxantrone: Synergizes with DOX to amplify ROS production |
| Quantified Difference | Complete elimination of 5,8-dihydroxy-driven redox cycling |
| Conditions | Ex vivo human myocardial strips |
Crucial for researchers developing combination therapies or sequential dosing regimens where cumulative oxidative cardiac damage must be avoided.
In doxorubicin-pretreated mice, administering 2 cycles of standard anthracyclines or mitoxantrone results in severe degenerative cardiomyopathy and high mortality[1]. In contrast, administering equiactive doses of pixantrone (27 mg/kg) does not worsen pre-existing moderate degenerative cardiomyopathy, yielding minimal cardiac changes and significantly lower mortality rates [1].
| Evidence Dimension | Exacerbation of pre-existing cardiomyopathy |
| Target Compound Data | Pixantrone (27 mg/kg): Minimal cardiac changes, no worsening of cardiomyopathy |
| Comparator Or Baseline | Mitoxantrone / Doxorubicin: Marked to severe degenerative cardiomyopathy |
| Quantified Difference | Significant reduction in cumulative cardiotoxic lesions and mortality |
| Conditions | Doxorubicin-pretreated CD1 murine model (q7d × 3 cycles) |
Provides a validated, low-toxicity baseline for in vivo efficacy studies involving heavily pretreated or vulnerable animal models.
The selection of the dimaleate salt over the pixantrone free base is driven by its physicochemical properties. Pixantrone dimaleate is non-hygroscopic, exhibits no polymorphism, and achieves an aqueous solubility of 2.0 mg/mL (up to 8.33 mg/mL with warming), dissolving clearly in water and 0.9% NaCl . This high aqueous solubility is essential for remote loading methods via pH gradients in liposomal formulations, a process that is highly inefficient with the insoluble free base[1].
| Evidence Dimension | Aqueous solubility and formulation processability |
| Target Compound Data | Pixantrone maleate: 2.0 - 8.33 mg/mL in H2O; clear solution |
| Comparator Or Baseline | Pixantrone free base: Poor aqueous solubility requiring organic solvents |
| Quantified Difference | Orders of magnitude higher aqueous solubility enabling pH-gradient liposomal loading |
| Conditions | Standard aqueous buffers (H2O, 0.9% NaCl) at standard temperature |
Ensures seamless integration into standard aqueous manufacturing workflows and advanced nanoparticle drug delivery systems.
While mitoxantrone functions primarily as a strong topoisomerase II poison causing extensive double-strand breaks, pixantrone is only a weak topoisomerase II inhibitor [1]. Instead, its primary mechanism involves formaldehyde-activated direct DNA alkylation, forming stable covalent adducts with the N-2 amino group of guanine[1].
| Evidence Dimension | Primary mechanism of DNA interaction |
| Target Compound Data | Pixantrone: Weak Topo II inhibition; high covalent DNA adduct formation |
| Comparator Or Baseline | Mitoxantrone: Strong Topo II poisoning; low/inefficient adduct formation |
| Quantified Difference | Shift from Topo II-mediated double-strand breaks to direct DNA alkylation |
| Conditions | In vitro DNA binding and topoisomerase II inhibition assays |
Essential for selecting an agent to target tumors with specific resistance mechanisms, such as altered topoisomerase II expression or p53 mutations.
Utilizing the high aqueous solubility of the maleate salt for pH-gradient remote loading into functionalized nanoparticles (e.g., PSA-decorated liposomes) targeting the tumor microenvironment [1].
Procuring pixantrone for efficacy trials in doxorubicin-pretreated animal models where cumulative cardiotoxicity from standard anthracenediones like mitoxantrone would otherwise confound survival data [2].
Using pixantrone as a reference compound in molecular biology assays investigating formaldehyde-activated DNA alkylation and p53-independent apoptosis pathways, distinct from standard Topo II poisons [3].
Acute Toxic;Health Hazard